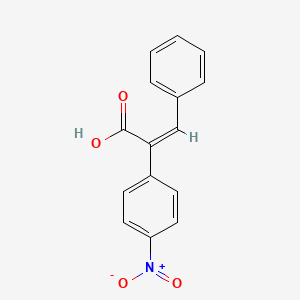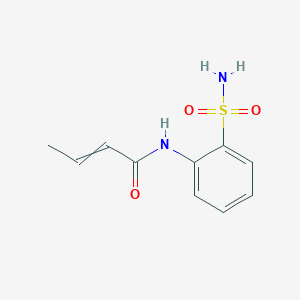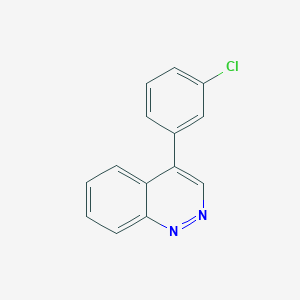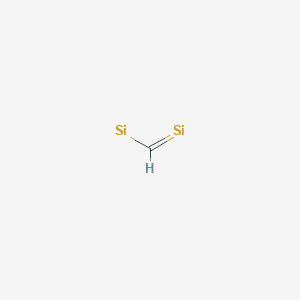
Disila carbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Silylidenemethyl)silane is an organosilicon compound characterized by the presence of silicon and carbon atoms in its structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their unique chemical properties and applications in various fields, including materials science, electronics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Silylidenemethyl)silane can be synthesized through several methods, including the reaction of chlorosilanes with organolithium reagents or Grignard reagents. One common method involves the reaction of trichlorosilane with methyllithium, followed by hydrolysis to yield (Silylidenemethyl)silane .
Industrial Production Methods: Industrial production of (Silylidenemethyl)silane typically involves the use of fluidized bed reactors where elementary silicon is reacted with chloroalkanes in the presence of a copper catalyst. This method allows for the efficient production of various silanes, including (Silylidenemethyl)silane .
Análisis De Reacciones Químicas
Types of Reactions: (Silylidenemethyl)silane undergoes several types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents to form silanols or siloxanes.
Reduction: Reaction with reducing agents such as lithium aluminum hydride to produce silanes with lower oxidation states.
Substitution: Nucleophilic substitution reactions where the silyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as halogens and organometallic compounds are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(Silylidenemethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of (Silylidenemethyl)silane involves its ability to act as a radical donor or hydride donor, depending on the reaction conditions. The silicon-carbon bond in (Silylidenemethyl)silane is highly electron-releasing, which stabilizes positive charges and facilitates various chemical transformations. This property is exploited in reactions such as hydrosilylation and electrophilic substitution .
Comparación Con Compuestos Similares
- Tris(trimethylsilyl)silane
- Diphenylsilane
- Triphenylsilane
Comparison: (Silylidenemethyl)silane is unique due to its specific structure and reactivity. Compared to other silanes, it offers distinct advantages in terms of stability and reactivity, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
CHSi2 |
|---|---|
Peso molecular |
69.19 g/mol |
InChI |
InChI=1S/CHSi2/c2-1-3/h1H |
Clave InChI |
XDAXUMLTOIRABF-UHFFFAOYSA-N |
SMILES canónico |
C(=[Si])[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


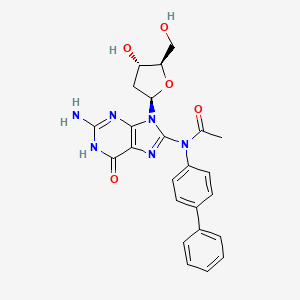
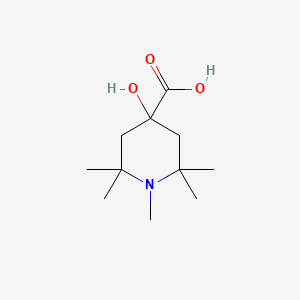
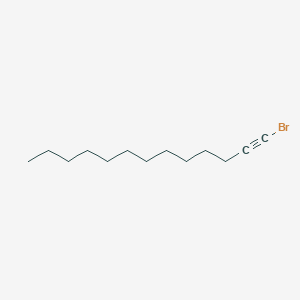
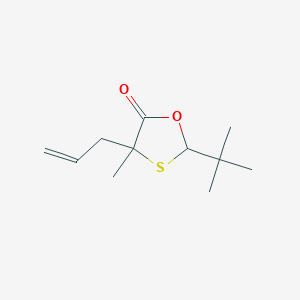
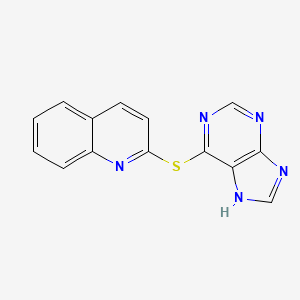
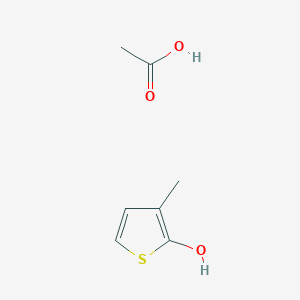
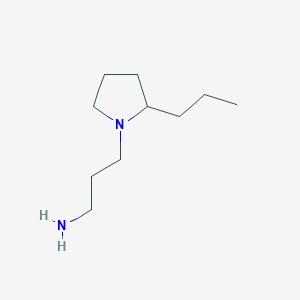
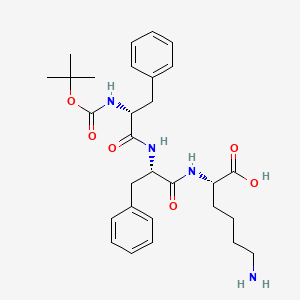
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)
